molecular formula C21H15FN2O4 B2563288 10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 866156-37-8

10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B2563288
CAS RN: 866156-37-8
M. Wt: 378.359
InChI Key: JESVBKAQVHDCAG-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones are a class of organic compounds that contain a dibenzoxazepinone core . They are characterized by a two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .


Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones can be achieved through various methods. One approach involves the use of commercially available 2-fluorobenzonitriles, 2-aminophenols and 2-aminoethanol . Notably, only K3PO4 or K2CO3 was required as the promoter here and the reaction can be easily performed on a large scale .


Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones is characterized by the presence of two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom . The mass spectra of these compounds have been determined, and with the exception of the 7-hydroxy-derivative, the fragmentation patterns of the isomers were similar .

Scientific Research Applications

Organic Synthesis and Divergent Pathways

The compound’s divergent synthesis from common starting materials has garnered attention. By judiciously selecting reaction solvents, chemists can obtain either 2-pyrimidinyloxy-N-arylbenzylamines (O-substituted pyrimidines) or N-(2-hydroxybenzyl)-N-phenylpyrimidin-2-amines (N-substituted pyrimidines) in excellent yields. Additionally, the same starting materials can yield dibenzo[b,f][1,4]oxazepine (DBO) derivatives . This versatility opens up avenues for efficient and regioselective organic synthesis .

Heterocyclic Chemistry

The compound’s fused benzoxazepine ring system contributes to its interesting properties. Researchers have explored its reactivity in various heterocyclic transformations. These efforts have led to the synthesis of related compounds, including acridones and dibenzo[b,f]azepinones. Understanding its reactivity can guide the design of new heterocyclic scaffolds for diverse applications .

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-8-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O4/c1-13-2-8-18-20(10-13)28-19-9-7-16(24(26)27)11-17(19)21(25)23(18)12-14-3-5-15(22)6-4-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESVBKAQVHDCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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